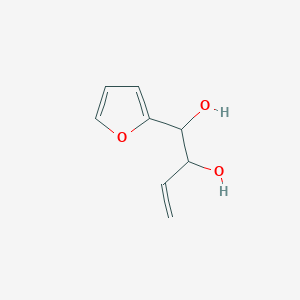
1-(furan-2-yl)but-3-ene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(furan-2-yl)but-3-ene-1,2-diol is an organic compound with the molecular formula C8H10O3 It is a furan derivative characterized by the presence of a butene diol moiety attached to a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-2-yl)but-3-ene-1,2-diol can be achieved through several methods. One common method involves the reaction of furfuryl alcohol with maleic anhydride in the presence of a catalyst. This reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized using continuous flow processes. These processes allow for the efficient and scalable production of the compound by maintaining precise control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(furan-2-yl)but-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diol to its corresponding alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted furans, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(furan-2-yl)but-3-ene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The exact mechanism of action of 1-(furan-2-yl)but-3-ene-1,2-diol is not fully understood. studies suggest that it may inhibit the activity of certain enzymes involved in inflammation and cancer development. This inhibition can lead to a reduction in the production of inflammatory mediators and induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 2-Furoyl-3-butenediol
- Furfuryl alcohol
- 3-Butene-1,2-diol
Comparison: 1-(furan-2-yl)but-3-ene-1,2-diol is unique due to the presence of both a butene diol and a furan ring in its structure. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, furfuryl alcohol lacks the butene diol moiety, which affects its reactivity and applications .
Eigenschaften
CAS-Nummer |
19261-13-3 |
|---|---|
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
1-(furan-2-yl)but-3-ene-1,2-diol |
InChI |
InChI=1S/C8H10O3/c1-2-6(9)8(10)7-4-3-5-11-7/h2-6,8-10H,1H2 |
InChI-Schlüssel |
UQNJBWQPPSRBDL-UHFFFAOYSA-N |
SMILES |
C=CC(C(C1=CC=CO1)O)O |
Kanonische SMILES |
C=CC(C(C1=CC=CO1)O)O |
Synonyme |
1-(2-Furyl)-3-butene-1,2-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















